![molecular formula C31H22OS B8216478 5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde](/img/structure/B8216478.png)
5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde
Overview
Description
5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C31H22OS and its molecular weight is 442.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Aggregation and Fluorescent Properties
The aggregation of 5-(4-(1,2,2-triphenylvinyl)phenyl)thiophene-2-carbaldehyde (P4 TA) significantly influences its structure and fluorescent properties. Studies using quantum mechanics and molecular mechanics have shown that the aggregation state in water contributes to the understanding of its aggregation-induced emission (AIE) behavior, which is essential for exploring the AIE phenomenon in theory (Duan et al., 2017).
Photochemical Synthesis
Photochemical synthesis techniques have been applied to derivatives of thiophene-2-carbaldehyde. For example, irradiation in benzene solution of certain halogenothiophenes results in the formation of phenyl derivatives, indicating the compound's reactivity under specific conditions (Antonioletti et al., 1986).
Biological Evaluation
Novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, have shown promising antibacterial and anti-inflammatory activities. These compounds display various biological capabilities, such as NO scavenging and urease inhibition, highlighting their potential in medical research (Ali et al., 2013).
Assembly of Polyaromatic Structures
Research has been conducted on the self-assembly of polyaromatic thiophene structures using 5-phenylthiophene-2-carbaldehyde. This process, promoted by GaCl3, results in polyaromatic structures with significant molecular complexity and potential applications in material science (Borisov et al., 2019).
Optical Properties
The synthesis and study of the optical properties of various thiophene derivatives, including 5-(phenylethynyl)thiophene-2-carbaldehyde, have been explored. These compounds are considered promising for applications in materials like organic light-emitting diodes (OLEDs) (Xu & Yu, 2011).
properties
IUPAC Name |
5-[4-(1,2,2-triphenylethenyl)phenyl]thiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22OS/c32-22-28-20-21-29(33-28)23-16-18-27(19-17-23)31(26-14-8-3-9-15-26)30(24-10-4-1-5-11-24)25-12-6-2-7-13-25/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXDCDDOJPOFDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(1,2,2-Triphenylvinyl)phenyl)thiophene-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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